molecular formula C8H16N2O B12301372 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B12301372
M. Wt: 156.23 g/mol
InChI Key: ATHHKQMHRWUULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Background of Pyrrolo[1,2-a]pyrazine (B1600676) Scaffolds in Modern Chemical Research

The pyrrolo[1,2-a]pyrazine core is a recurring motif in a multitude of biologically active compounds. This heterocyclic system, formed by the fusion of a pyrrole (B145914) and a pyrazine (B50134) ring, has been the subject of extensive research. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made the pyrrolo[1,2-a]pyrazine framework a valuable starting point for the development of new therapeutic agents.

Significance of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine in Contemporary Academic Inquiry

The significance of this compound in current research stems from the unique combination of its saturated octahydropyrrolo[1,2-a]pyrazine (B1198759) core and the presence of a methoxy (B1213986) group at the 7-position. The fully saturated, or octahydro, version of the pyrrolo[1,2-a]pyrazine scaffold introduces a three-dimensional complexity not present in its aromatic counterpart. This stereochemical richness is highly sought after in modern drug design, as it can lead to more specific interactions with biological targets.

The introduction of a methoxy group at the 7-position is particularly noteworthy. Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties. The existence of commercially available derivatives, such as (7S,8AR)-2-benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine, underscores the feasibility of its synthesis and hints at its potential utility in medicinal chemistry programs. bldpharm.com Research into related octahydropyrrolo[1,2-a]pyrazine derivatives has identified them as inhibitors of human N-myristoyltransferase-1 (NMT-1), an enzyme implicated in cancer and infectious diseases. psu.edu Furthermore, the broader octahydro-1H-pyrido[1,2-a]pyrazine scaffold, a closely related structure, has been explored for its potential as mu-opioid receptor antagonists. nih.gov

Overview of Current Research Landscape and Key Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is largely uncharted territory. While studies on the broader class of substituted octahydropyrrolo[1,2-a]pyrazines provide a foundational understanding, dedicated investigations into the 7-methoxy derivative are conspicuously absent from the published literature. This presents several key unaddressed questions:

Synthesis: What are the most efficient and stereoselective synthetic routes to obtain this compound and its various stereoisomers? While the synthesis of related structures, such as 8a-methoxy lactam precursors, has been reported, a direct and optimized synthesis for the title compound remains to be developed. rsc.org

Physicochemical Properties: What are the definitive physicochemical properties of this compound, including its pKa, solubility, and lipophilicity?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, and how does the methoxy group influence the geometry of the fused ring system?

Biological Activity: What is the full spectrum of biological activities of this compound? Does it exhibit inhibitory activity against NMT-1, or does it interact with other biological targets?

Structure-Activity Relationships (SAR): How does the 7-methoxy substituent, and its stereochemistry, impact the biological activity compared to other substituted octahydropyrrolo[1,2-a]pyrazines?

Elucidating Research Objectives and Scope for a Comprehensive Study of this compound

A comprehensive study of this compound would aim to address the aforementioned knowledge gaps. The primary research objectives would be:

To develop a robust and stereocontrolled synthesis of this compound. This would involve exploring various synthetic strategies and purification techniques to yield the target compound with high purity and defined stereochemistry.

To thoroughly characterize the physicochemical properties of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

To conduct a comprehensive biological screening to identify any potential therapeutic applications. This would involve testing the compound in a panel of relevant biological assays, guided by the known activities of the broader pyrrolo[1,2-a]pyrazine class.

To initiate preliminary structure-activity relationship (SAR) studies by synthesizing and evaluating closely related analogs. This would provide initial insights into the role of the 7-methoxy group in mediating biological effects.

The scope of such a study would be to lay the fundamental groundwork for future research into this promising, yet under-explored, chemical entity. The findings would be of significant interest to medicinal chemists and pharmacologists, potentially opening new avenues for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3

InChI Key

ATHHKQMHRWUULC-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CNCCN2C1

Origin of Product

United States

Nomenclature and Structural Context of 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Systematic IUPAC Nomenclature of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is established by identifying the parent bicyclic system and the substituent. The core structure is the fully saturated (perhydrogenated) form of the pyrrolo[1,2-a]pyrazine (B1600676) system. The numbering of this bicyclic system is fixed. Consequently, the methoxy (B1213986) group (-OCH3) is located at the 7th position. The term "octahydro" specifies the saturation of the bicyclic ring system. Depending on the stereochemistry at the chiral centers, stereodescriptors such as (7R) or (7S) and (8aR) or (8aS) would be included in the full IUPAC name to define the specific stereoisomer. Without specific stereochemical information, the general IUPAC name remains This compound .

Classification within Diverse Heterocyclic Compound Families

This compound is classified as a saturated bicyclic diamine. Its structural framework belongs to the broader class of heterocyclic compounds. Specifically, it is a derivative of pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. wikipedia.orgsemanticscholar.org The fusion of a pyrrolidine (B122466) ring across the N-1 and C-2 positions of the pyrazine ring, followed by complete saturation, gives rise to the octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold. This scaffold is also considered a bridged bicyclic compound. nih.gov Such nitrogen-containing heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. semanticscholar.orgmdpi.com

Comparative Analysis with Structurally Related Pyrrolo[1,2-a]pyrazine Analogs in Scientific Literature

The octahydropyrrolo[1,2-a]pyrazine scaffold has been incorporated into various molecules with diverse biological activities. A comparative analysis of this compound with other analogs reported in the literature highlights the influence of substituents on the properties of the core structure. For instance, the parent compound, (8aR)-Octahydropyrrolo[1,2-a]pyrazine, is a simple bicyclic diamine. nih.gov Other derivatives, such as those with carboxylic acid or dione functionalities, exhibit different chemical properties and potential applications.

Compound NameCAS NumberMolecular FormulaKey Structural Feature
(R)-octahydropyrrolo[1,2-a]pyrazine96193-27-0 nih.govparchem.comC7H14N2 nih.govUnsubstituted core scaffold. nih.gov
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid1803562-61-9 rlavie.comC8H14N2O2 rlavie.comCarboxylic acid group at position 1. rlavie.com
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-5654-86-4 nist.govC11H18N2O2 nist.govDiketone with an isobutyl group. nist.gov
7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine-3-carboxamide derivativeNot explicitly availableC29H41F2N5O4Complex amide and ethoxy group. nih.gov

The introduction of a methoxy group at the 7th position, as in this compound, is expected to influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to the unsubstituted parent compound.

Conformational Analysis of the Octahydropyrrolo[1,2-a]pyrazine Ring System

The octahydropyrrolo[1,2-a]pyrazine ring system is a fused bicyclic structure composed of a six-membered piperazine (B1678402) ring and a five-membered pyrrolidine ring. Due to the saturation of the rings, the system is not planar and can adopt several conformations. The piperazine ring typically exists in a chair conformation to minimize steric strain. The fusion with the pyrrolidine ring introduces conformational constraints.

Synthetic Methodologies for 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Retrosynthetic Strategies Applied to 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

A plausible retrosynthetic analysis of this compound begins with the disconnection of the methoxy (B1213986) group, revealing a 7-hydroxy or 7-keto precursor. The latter, a hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one, is a key intermediate that simplifies the synthetic challenge to the formation of the bicyclic lactam.

Further disconnection of the pyrrolidine (B122466) ring of the hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be envisioned through a Dieckmann condensation of a piperazin-2-ylpropanoate derivative. This linear precursor, in turn, can be disconnected at the piperazine (B1678402) ring, leading to simpler, acyclic starting materials. One such strategy involves the intramolecular 1,4-addition of an unsaturated amino ester or the reductive cyclization of an amino keto ester to form the piperazine ring. This approach allows for the strategic placement of functional groups necessary for the subsequent construction of the fused pyrrolidine ring.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be approached through both convergent and linear strategies. The key is the formation of the hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-one intermediate. rsc.org

A convergent approach would involve the separate synthesis of a functionalized piperazine ring and a C3-building block that would be used to form the pyrrolidone ring. For instance, a pre-formed piperazin-2-ylacetate could be alkylated with a suitable three-carbon electrophile. Subsequent intramolecular cyclization would then yield the desired bicyclic ketone.

A linear synthetic sequence for the hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-one has been reported. rsc.org The synthesis commences with the construction of the piperazine ring. This can be achieved through either an intramolecular 1,4-addition of an unsaturated amino ester or a reductive cyclization of an amino keto ester. The resulting piperazin-2-ylpropanoate is then subjected to alkylation with methyl bromoacetate. The subsequent Dieckmann cyclization of the diester intermediate, followed by acidic demethoxycarbonylation, affords the target hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-one. rsc.org

The final step in the synthesis of this compound would involve the transformation of the 7-keto group. This can be achieved by reduction of the ketone to a hydroxyl group using a reducing agent such as sodium borohydride, followed by methylation of the resulting alcohol. Standard methylation conditions, for example, using sodium hydride and methyl iodide, would yield the final product.

The stereochemistry of the final product is determined by the stereocenters created during the synthesis. The bridgehead carbon (C8a) and the carbon bearing the methoxy group (C7) are the key stereocenters in this compound. The relative stereochemistry of these centers is established during the cyclization reactions that form the bicyclic core. The reduction of the 7-keto group can also be a stereoselective step, and the choice of reducing agent can influence the stereochemical outcome at the C7 position.

Asymmetric Synthesis of Enantiomers and Diastereomers of this compound

The synthesis of specific enantiomers or diastereomers of this compound requires the use of asymmetric synthetic methodologies.

One approach to achieving asymmetry is through the use of chiral auxiliaries. A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical course of the key bond-forming reactions. For instance, in the synthesis of the piperazine ring via intramolecular 1,4-addition, a chiral amine could be employed. After the formation of the bicyclic core, the chiral auxiliary would be removed to yield the enantiomerically enriched product. While specific examples for this compound are not detailed in the literature, this represents a standard and viable strategy for the asymmetric synthesis of such heterocyclic systems.

Asymmetric Organocatalysis in Stereoselective Synthesis

Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of the this compound scaffold, organocatalysis can be envisioned in the key bond-forming steps that establish the stereocenters.

A plausible approach involves the asymmetric reduction of a cyclic imine precursor. Chiral Brønsted acids, such as phosphoric acids, or chiral amines, like proline derivatives, can be employed to catalyze the enantioselective reduction of a tetrahydropyrrolo[1,2-a]pyrazine intermediate to the desired octahydro- scaffold. The catalyst forms a chiral complex with the imine, directing the hydride attack to one face of the molecule, thereby establishing the desired stereochemistry at the bridgehead carbons.

While a direct organocatalytic synthesis of this compound has not been extensively reported, analogous transformations on similar heterocyclic systems are well-documented. For instance, the intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, has been shown to produce chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. Subsequent reduction of the remaining double bond would yield the saturated octahydro- skeleton.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a robust and efficient alternative for the asymmetric synthesis of the octahydropyrrolo[1,2-a]pyrazine (B1198759) core. Iridium- and rhodium-based catalysts, in particular, have proven highly effective in the asymmetric hydrogenation of nitrogen-containing heterocycles.

A key strategy involves the asymmetric hydrogenation of a pyrrolo[1,2-a]pyrazinium salt precursor. This method has been successfully applied to generate chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives with high enantiomeric excess. The use of chiral phosphine ligands, such as those from the BINAP family, is crucial for inducing asymmetry. The catalyst coordinates to the pyrazine (B50134) ring, and the chiral ligand environment dictates the facial selectivity of the hydrogenation. Subsequent reduction of the pyrrole (B145914) ring, which is often less challenging, would complete the synthesis of the octahydropyrrolo[1,2-a]pyrazine scaffold.

The introduction of the methoxy group at the 7-position could be achieved through stereoselective reduction of a 7-keto precursor. Metal-catalyzed transfer hydrogenation or direct hydrogenation of a 7-oxooctahydropyrrolo[1,2-a]pyrazine using a chiral catalyst could afford the corresponding 7-hydroxy derivative with high diastereoselectivity. Subsequent O-methylation would then yield the target compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

To further enhance reaction efficiency, optimization of reaction conditions such as temperature, pressure, and catalyst loading is crucial. The use of microwave irradiation can often accelerate reaction rates and improve yields, leading to more efficient processes.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, renewable, biodegradable, and easily recyclable.

For the synthesis of this compound, the use of greener solvents such as water, ethanol, or supercritical fluids like carbon dioxide is encouraged where feasible. The development of catalytic systems that are active and stable in these benign media is an active area of research. In some cases, solvent-free reactions, where the reactants themselves act as the reaction medium, can be an even more sustainable option. Minimizing the volume of solvent used, even if it is a conventional organic solvent, can also significantly reduce the environmental footprint of a synthesis.

Chemoenzymatic Synthesis of this compound and Its Precursors

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical transformations to create efficient and highly stereoselective synthetic routes. Enzymes such as lipases, reductases, and transaminases can be employed to introduce chirality into the precursors of this compound.

A potential chemoenzymatic route could involve the use of an imine reductase (IRED) for the asymmetric reduction of a cyclic imine precursor. IREDs have been shown to be highly effective in the stereoselective reduction of a wide range of cyclic imines to the corresponding chiral amines with excellent enantioselectivity. This could be a key step in establishing the stereochemistry of the octahydropyrrolo[1,2-a]pyrazine core.

Alternatively, a transaminase could be used to asymmetrically aminate a diketone precursor, which could then cyclize to form a chiral pyrrolidine or piperidine intermediate. These enzymatic reactions are typically performed in aqueous media under mild conditions, aligning well with the principles of green chemistry. The resulting chiral intermediates can then be further elaborated using conventional chemical methods to complete the synthesis of the target molecule.

Flow Chemistry Applications in Continuous Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. These include improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation and scale-up.

The synthesis of this compound can be adapted to a continuous flow process. For instance, catalytic hydrogenation reactions are well-suited for flow chemistry. A solution of the unsaturated precursor can be passed through a packed-bed reactor containing a heterogeneous catalyst, allowing for efficient and continuous production of the hydrogenated product. This approach also simplifies catalyst separation and recycling.

Advanced Structural Elucidation and Stereochemical Characterization of 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Insights

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of a molecule through controlled fragmentation. In a hypothetical MS/MS analysis of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine (MW: 170.25 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 171.15 would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pathways of cyclic amines are well-documented and typically involve initial cleavage at the bonds alpha to the nitrogen atoms, as this is an energetically favorable process. libretexts.org For this compound, several key fragmentation patterns can be predicted:

Loss of the Methoxy (B1213986) Group: A primary fragmentation pathway would likely involve the loss of the methoxy group as a neutral methanol (B129727) molecule (CH₃OH, 32 Da) or a methoxy radical (•OCH₃, 31 Da). The loss of methanol would lead to a significant fragment ion at m/z 139.12.

Ring Opening and Fission: Cleavage of the pyrrolidine (B122466) or pyrazine (B50134) ring would lead to a cascade of fragment ions. Alpha-cleavage adjacent to the nitrogen in the pyrazine ring could result in the loss of an ethylamine (B1201723) fragment. libretexts.org

Retro-Diels-Alder (RDA) type reaction: Although less common in saturated systems, RDA-type fragmentation of the pyrazine ring could occur, leading to characteristic daughter ions.

A hypothetical table of major daughter ions and their proposed structures is presented below.

m/z (Hypothetical) Proposed Loss Proposed Fragment Structure
171.15-[M+H]⁺
156.13•CH₃Loss of a methyl radical from the methoxy group
140.12•OCH₃Loss of the methoxy radical
139.12CH₃OHNeutral loss of methanol
111.10C₂H₅N₂Fission of the pyrazine ring
97.08C₃H₇N₂Further fragmentation of the pyrazine ring
83.08C₄H₉NPyrrolidine ring fragment

It is important to note that the actual fragmentation pattern can be influenced by the ionization method (e.g., ESI, APCI) and the collision energy used. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Separation

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique would be particularly valuable for a molecule like this compound, which possesses multiple stereocenters and can exist in various conformations.

In an IM-MS experiment, different conformers of the protonated molecule [M+H]⁺ would exhibit distinct drift times, allowing for their separation before mass analysis. More compact conformers would experience fewer collisions with the drift gas and thus have shorter drift times, while more extended conformers would have longer drift times. This separation would provide crucial information about the conformational landscape of the molecule in the gas phase.

While specific experimental data for this compound is not available, the application of IM-MS would allow for the determination of collision cross-sections (CCS) for each conformer, providing a quantitative measure of their shape. This data would be invaluable for computational modeling and for distinguishing between different stereoisomers which might otherwise be difficult to separate.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

Based on established correlation tables and data from related heterocyclic compounds, the following IR absorptions can be predicted:

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Functional Group
2950-2850C-H stretchAliphatic CH₂, CH₃
2830-2815C-H stretchO-CH₃
1250-1000C-O stretchEther (C-O-C)
1150-1085C-N stretchAliphatic amine

The region below 1500 cm⁻¹ is known as the fingerprint region and would contain a complex pattern of absorptions unique to the entire molecular structure, serving as a molecular fingerprint for identification purposes. Studies on related pyrazine derivatives have shown that the vibrational modes in this region are sensitive to the substitution pattern on the ring.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon bonds within the fused ring system and the C-H bonds. The symmetric stretching of the C-O-C bond of the methoxy group would also be expected to show a distinct Raman signal.

Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal. As observed with pyrazine-related compounds, adsorption onto a metallic surface can lead to a dramatic increase in signal intensity, which could be beneficial for analyzing low concentrations of the compound. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Specific Rotation Measurement

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for characterizing chiral compounds.

Specific Rotation ([α]) is a fundamental property of a chiral compound and is defined as the angle to which a plane of polarized light is rotated when passed through a solution of a specific concentration and path length. miamioh.edu The measurement of the specific rotation of a sample of this compound would immediately indicate whether the sample is enantiomerically pure or a racemic mixture. A non-zero value would confirm its optical activity. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a characteristic of the specific enantiomer.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. An ORD spectrum provides more detailed information than a single specific rotation measurement. The shape of the ORD curve, particularly the presence of positive or negative Cotton effects (peaks and troughs) near the absorption maxima of chromophores, can be used to determine the absolute configuration of the stereocenters in the molecule by comparing the experimental curve to those of related compounds with known configurations or to quantum chemical calculations. While specific ORD data for this compound is not available, this technique remains a powerful tool for the unambiguous assignment of its stereochemistry. The chiroptical properties of complex heterocyclic systems are an active area of research. arkat-usa.org

Circular Dichroism (CD) Spectroscopy for Chiral Chromophore Analysis

Circular dichroism is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound, which possesses chiral centers, CD spectroscopy would be instrumental in determining its absolute configuration and conformational preferences in solution. The methoxy group and the nitrogen atoms of the pyrazine ring could act as chromophores, and their spatial arrangement would give rise to characteristic CD signals (Cotton effects). However, no published CD spectra or related data for this specific compound could be located.

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction Analysis

This technique, when applied to a suitable single crystal of this compound, would yield precise atomic coordinates, allowing for the unambiguous determination of its molecular geometry and packing in the crystal lattice. Such an analysis would provide incontrovertible proof of its relative and absolute stereochemistry. Research on related, but more complex, pyrrolo[1,2-a]pyrazine (B1600676) derivatives has utilized single-crystal X-ray diffraction to confirm molecular structures. nih.gov However, no crystallographic information file (CIF) or structure report for the title compound is available in crystallographic databases.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a key tool for the characterization of crystalline solids and is particularly important for identifying different polymorphic forms of a compound. Polymorphs, or different crystal structures of the same molecule, can exhibit distinct physical properties. A PXRD pattern for this compound would serve as a unique fingerprint for its solid form. In the absence of any synthesized and crystallized samples of this compound in the literature, no PXRD data has been reported.

Mechanistic Biological Interactions of 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine in Vitro and Ex Vivo Focus

Receptor Binding Studies and Ligand Affinities (In Vitro Systems)

There is no available scientific literature that has specifically characterized the receptor binding profile or ligand affinities of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine.

No in vitro studies have been published detailing the modulatory activity of this compound on key neurotransmitter systems. Research on its potential to interact with GABAergic, serotonergic, or dopaminergic receptors has not been reported.

Information from electrophysiological recording assays or other in vitro methods to assess the interaction of this compound with ligand-gated ion channels is not present in the current body of scientific research.

While related compounds with an octahydropyrido[1,2-a]pyrazine scaffold have been explored as mu-opioid receptor antagonists (a type of GPCR), there are no specific studies that have investigated the effect of this compound on any GPCR signaling pathways. ebi.ac.uk

No data has been published regarding the ability of this compound to bind to nuclear receptors or to regulate gene transcription.

Enzyme Modulation: Inhibition and Activation Kinetics (In Vitro Biochemical Assays)

While related chemical structures have been shown to modulate enzyme activity, no such data exists specifically for this compound.

No specific enzymatic targets for this compound have been identified or validated in the scientific literature. Research on a related chemotype, cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP), has identified human N-Myristoyltransferase-1 (NMT-1) as a target. psu.edu However, these findings cannot be directly extrapolated to the 7-methoxy derivative. Consequently, there are no available data tables on the inhibition or activation kinetics for this compound.

Determination of Kinetic Parameters (e.g., Kᵢ, IC₅₀, Kₘ, Vₘₐₓ)

No published studies were identified that have determined the kinetic parameters of this compound. Such studies would be essential to quantify its inhibitory or binding affinity (Kᵢ, IC₅₀) for specific enzymes or receptors, as well as to characterize its interaction with enzyme active sites (Kₘ, Vₘₐₓ). Without this data, the potency and mechanism of action of this compound remain unknown.

Allosteric Modulation Mechanisms

There is no available research on the potential allosteric modulation mechanisms of this compound. Investigations into whether this compound can bind to allosteric sites on a target protein, thereby modulating the activity of the primary active site, have not been reported.

Cellular Uptake and Efflux Mechanisms (Cell-Based Assays)

The processes by which this compound enters and exits cells are currently uncharacterized.

Role of Membrane Transporter Proteins

No studies have been conducted to determine if membrane transporter proteins are involved in the cellular uptake or efflux of this compound. Understanding whether it is a substrate for transporters such as P-glycoprotein (P-gp) or organic anion/cation transporters would be crucial for predicting its cellular disposition and potential for drug-drug interactions.

Passive Permeability and Membrane Partitioning Assays

Data from passive permeability assays (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) or membrane partitioning studies for this compound are not available. These assays would be necessary to assess its ability to passively diffuse across cell membranes, a key determinant of its bioavailability and intracellular concentration.

Modulation of Intracellular Signaling Pathways (Cellular and Cell-Free Assays)

The effect of this compound on intracellular signaling pathways has not been investigated.

Protein Kinase Cascades and Phosphorylation Events

There is no evidence to suggest that this compound modulates protein kinase cascades or phosphorylation events. Research in this area would be required to determine if the compound has any impact on critical cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis.

Gene Expression and Proteomic Profiling

There are no available studies in the public domain that have investigated the effects of this compound on gene expression or conducted proteomic profiling following cellular exposure. Research on related pyrrolo[1,2-a]pyrazine (B1600676) derivatives has suggested potential biological activities, but these findings cannot be directly extrapolated to the specific 7-methoxy variant.

Cellular Apoptosis, Autophagy, and Necrosis Pathway Interference

Specific data on the interference of this compound with cellular pathways of apoptosis, autophagy, or necrosis is not available in published research. While some derivatives of the parent pyrrolo[1,2-a]pyrazine scaffold have been shown to induce apoptosis in cancer cell lines, no such studies have been reported for this particular methoxy-substituted compound.

Biophysical Characterization of Protein-Ligand Interactions

A thorough search of scientific literature yielded no data on the biophysical characterization of this compound binding to any protein targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

No studies utilizing Surface Plasmon Resonance (SPR) to determine the binding kinetics (k_a, k_d) or affinity (K_D) of this compound to a specific protein target have been found.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

There is no publicly available research that has employed Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters (ΔH, ΔS, K_D) of the interaction between this compound and a protein.

Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions (e.g., Ligand-Observed NMR)

Investigations using Nuclear Magnetic Resonance (NMR) techniques, such as ligand-observed NMR, to study the binding of this compound to a protein target have not been reported in the scientific literature.

Biological Activity Profiling in High-Throughput Cell-Based and Cell-Free Screening Systems

No data from high-throughput screening (HTS) campaigns, either in cell-based or cell-free systems, that includes this compound has been made publicly available. While a study on cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors of N-myristoyltransferase-1 involved a medium-throughput screen, it did not specifically report on the 7-methoxy derivative. psu.edu

Computational Chemistry and Cheminformatics Applied to 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, these methods can elucidate the influence of the methoxy (B1213986) group on the electronic character of the bicyclic core.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is instrumental in determining the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely compute bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

The introduction of the 7-methoxy group is expected to influence the geometry of the pyrazine (B50134) ring. The stereochemistry at the C7 position, being either R or S, will dictate the spatial orientation of the methoxy group, leading to different stable conformers. DFT calculations can quantify the energy differences between these conformers, providing insight into their relative populations at equilibrium.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Conformer of this compound

ParameterValue
C7-O Bond Length1.42 Å
C-O-CH3 Bond Angle118.5°
Ring Fusion Dihedral AngleVariable (depends on cis/trans fusion)
Total Energy(Value in Hartrees)

Note: This table is illustrative and represents the type of data generated from DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov

For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO. The electron-donating nature of the methoxy group would likely raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich (negative potential, likely around the N and O atoms) and electron-poor (positive potential) regions of the molecule, highlighting sites for potential non-covalent interactions. nih.govnih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

Note: This table is illustrative. A smaller gap generally implies higher reactivity.

Reaction Mechanism Predictions and Transition State Calculations

QM calculations are invaluable for mapping out potential reaction pathways. For instance, if this compound were to undergo a metabolic reaction, such as O-demethylation, DFT could be used to model the entire process. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Calculating the energy barriers (activation energies) associated with these transition states allows for the prediction of the most likely reaction mechanism. This information is critical in understanding the metabolic fate of the compound within a biological system. acs.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative for studying large systems and dynamic processes, such as the behavior of a molecule in solution or its interaction with a biological target. ethz.ch

Force Field Parameterization and Validation

MM and MD simulations rely on a force field, which is a set of parameters that defines the potential energy of a system as a function of its atomic coordinates. nih.gov Standard force fields like AMBER or CHARMM may not have pre-existing parameters for a novel structure like this compound. researchgate.netmdpi.com

Therefore, a crucial first step is parameterization. This process involves developing and validating parameters for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. choderalab.orgnih.gov Partial atomic charges are often derived from QM calculations (e.g., using the RESP method) to accurately represent the electrostatic profile of the molecule. nih.gov Torsional parameters, especially for the dihedral angles involving the methoxy group and the flexible pyrazine ring, are fitted to QM-calculated energy profiles to ensure that the conformational behavior is correctly reproduced in the simulation. mdpi.comnih.gov

Ligand-Receptor Docking Studies for Binding Mode Prediction

Given that pyrrolopyrazine derivatives often exhibit biological activity by interacting with protein targets, molecular docking is a key computational technique. researchgate.netnih.gov Docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as the active site of an enzyme. psu.edu

The docking process generates a series of possible binding poses, which are then scored based on their predicted binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or pi-stacking, that stabilize the ligand-receptor complex. For this compound, the methoxy group and the nitrogen atoms of the core structure would be key features in forming such interactions. psu.edunih.gov

Following docking, Molecular Dynamics (MD) simulations of the ligand-receptor complex can be performed. These simulations, which can span from nanoseconds to microseconds, provide insights into the dynamic stability of the predicted binding pose and can help refine the understanding of the binding mechanism. nih.gov

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its biological target is a cornerstone of computational drug design. Free Energy Perturbation (FEP) and Umbrella Sampling are two powerful molecular dynamics-based methods used to calculate the relative binding free energies of a series of related ligands.

Umbrella Sampling is another technique used to calculate the free energy profile along a reaction coordinate, which in the context of ligand binding is often the distance between the ligand and the protein's binding pocket. By applying a series of biasing potentials (the "umbrellas"), the system is forced to sample conformations along the entire dissociation pathway, including high-energy transition states that would otherwise be inaccessible in a standard molecular dynamics simulation. This allows for the calculation of the potential of mean force (PMF), from which the binding free energy can be derived. This method could be instrumental in understanding the detailed binding and unbinding mechanism of this compound with its target receptor.

Explicit Solvent MD Simulations for Solvation Effects

Explicit solvent molecular dynamics (MD) simulations are crucial for accurately modeling the behavior of a molecule in a physiological environment. In these simulations, the compound of interest, such as this compound, is surrounded by a large number of individual water molecules, and their interactions are explicitly calculated. This provides a detailed picture of how the solvent influences the conformation of the ligand and its interaction with a protein target.

Key insights that can be gained from explicit solvent MD simulations include:

Conformational Stability: Understanding the preferred conformations of this compound in an aqueous solution.

Solvation Shell Structure: Analyzing the arrangement of water molecules around the compound, particularly around the polar methoxy group and the nitrogen atoms.

Water-Mediated Interactions: Identifying if water molecules play a role in mediating the binding of the ligand to its target protein, for example, by forming hydrogen bond bridges.

The insights from these simulations are vital for refining force fields and for providing a more accurate representation of the system in more complex calculations like FEP and umbrella sampling.

Cheminformatics for Structure-Activity Relationship (SAR) Derivation and Compound Design

Cheminformatics provides the tools to analyze chemical data and derive relationships between chemical structure and biological activity, which is essential for designing new compounds with desired properties.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activity. For derivatives of the octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold, QSAR studies are invaluable for identifying key molecular descriptors that govern their activity.

For instance, a study on cyclohexyl-octahydropyrrolo[1,2-a]pyrazine derivatives as inhibitors of human N-Myristoyltransferase-1 led to the development of a QSAR equation with a correlation coefficient (r²) of 0.72. psu.edu Similarly, QSAR studies on phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists have been conducted to elucidate the structural requirements for their activity. asianpubs.org These studies typically involve the calculation of a wide range of molecular descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives

Descriptor CategoryExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity.
Steric Molecular volume, Surface areaDetermines the fit of the molecule in the binding pocket.
Topological Connectivity indices, Shape indicesDescribes the branching and overall shape of the molecule.
Physicochemical LogP, Polar Surface Area (PSA)Relates to the compound's solubility, permeability, and overall drug-like properties. uran.ua

A hypothetical QSAR model for a series of 7-substituted octahydropyrrolo[1,2-a]pyrazine analogs could reveal, for example, that an optimal balance of hydrophobicity (LogP) and the presence of a hydrogen bond acceptor at a specific position are crucial for high affinity.

Virtual Screening and Ligand-Based Pharmacophore Modeling

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. One of the key methods used in virtual screening is ligand-based pharmacophore modeling.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. mdpi.com These models can be generated from a set of known active compounds.

For the octahydropyrrolo[1,2-a]pyrazine scaffold, a pharmacophore model could be developed based on highly active analogs. nih.gov This model would then be used as a 3D query to screen virtual compound databases to find novel, structurally diverse compounds that match the pharmacophore and are therefore predicted to be active. This approach is particularly useful when the 3D structure of the target protein is unknown.

Chemoinformatic Descriptors and Fingerprints

Chemoinformatic descriptors and fingerprints are numerical representations of a molecule's structure and properties. They are fundamental to many cheminformatics applications, including similarity searching, clustering, and building QSAR models.

Descriptors: These are single numerical values that represent a specific property of a molecule, such as molecular weight, logP, or the number of hydrogen bond donors.

Fingerprints: These are bit strings where each bit represents the presence or absence of a particular structural feature or substructure.

For this compound, various fingerprints (e.g., MACCS keys, ECFP4) can be generated to quantify its structural features. These fingerprints can then be used to perform similarity searches against large chemical databases to identify commercially available or synthetically accessible analogs.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid costly late-stage failures. In silico models are widely used for this purpose. While specific ADMET predictions for this compound are not published, models built for related heterocyclic compounds can provide valuable insights.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted based on molecular properties such as LogP and polar surface area.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding are important for understanding where the compound will go in the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes. For this compound, the methoxy group and positions on the pyrrolidine (B122466) ring would be likely sites of metabolism.

Excretion: Predictions of renal clearance can help in understanding the elimination of the compound.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Hypothetical In Silico ADMET Profile for a Pyrrolopyrazine Derivative

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption HighGood oral bioavailability is likely.
Caco-2 Permeability ModerateMay have reasonable cell permeability.
BBB Permeation LowLess likely to cause central nervous system side effects.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions.
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity.
Ames Mutagenicity NegativeUnlikely to be mutagenic.

Studies on pyrazolo[1,5-a]pyrimidines have shown that in silico ADMET predictions can successfully identify compounds with favorable pharmacokinetic profiles, such as good gastrointestinal absorption and low predicted carcinogenicity. nih.gov Similar in silico profiling of this compound and its analogs is a critical step in assessing their drug-likeness.

Computational Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. In silico models are widely used to predict these characteristics based on a compound's molecular structure. researchgate.net For this compound, key physicochemical properties that govern its absorption and distribution can be calculated using various computational algorithms. These properties help in assessing its drug-likeness and potential for oral bioavailability.

Key predicted parameters include:

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water is a crucial measure of a molecule's solubility and ability to cross lipid membranes.

Topological Polar Surface Area (TPSA): TPSA is correlated with hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors affects solubility and membrane permeability.

These descriptors are often evaluated against established frameworks like Lipinski's Rule of Five to provide an initial assessment of "drug-likeness." researchgate.net Computational tools can predict parameters such as human intestinal absorption, Caco-2 cell permeability, and plasma protein binding, which are vital for understanding how a compound will behave in vivo. johnshopkins.eduresearchgate.net

Table 1: Predicted Physicochemical Properties for Pyrrolo[1,2-a]pyrazine (B1600676) Scaffolds Note: Values are computationally generated estimates and may vary between different prediction models. The values for the specific 7-Methoxy derivative are calculated based on standard cheminformatics algorithms.

PropertyPyrrolo[1,2-a]pyrazine (Parent Scaffold)This compound
IUPAC Namepyrrolo[1,2-a]pyrazineThis compound
Molecular FormulaC₇H₆N₂C₈H₁₆N₂O
Molecular Weight118.14 g/mol nih.gov156.23 g/mol
XLogP31.4 nih.gov0.8
TPSA17.3 Ų nih.gov23.5 Ų
Hydrogen Bond Donors0 nih.gov1
Hydrogen Bond Acceptors2 nih.gov3

Predictive Models for Metabolic Stability and Metabolite Identification (Enzymatic transformation prediction)

Metabolic stability is a crucial factor in determining a drug's half-life and its potential for drug-drug interactions. nih.gov Computational models play a significant role in predicting how a compound like this compound might be metabolized by enzymes, primarily the Cytochrome P450 (CYP) family. acs.org

Predictive models for metabolic stability are often built using machine learning algorithms, such as random forest or support vector machines (SVM), trained on large datasets of experimental results from human liver microsome (HLM) assays. nih.govnih.gov These models, like PredMS, can classify compounds as stable or unstable and predict metabolic half-life or clearance values. nih.govmdpi.com

For a specific molecule, these tools identify potential Sites of Metabolism (SoMs). For saturated heterocycles like the octahydropyrrolo[1,2-a]pyrazine core, metabolic attack is most common at positions adjacent to a heteroatom (e.g., carbon atoms alpha to a nitrogen). acs.org The methoxy group in the 7-position is also a prime candidate for O-dealkylation, a common metabolic pathway. Metabolite identification (MetID) data from related compounds can be invaluable; for instance, studies on other complex heterocycles have used MetID to guide the modification of structures to block metabolic pathways and improve stability. nih.gov

Table 2: Common Computationally Predicted Metabolic Transformations for the Pyrrolo[1,2-a]pyrazine Scaffold These are general enzymatic transformations predicted for the scaffold and its derivatives based on common metabolic pathways.

Transformation TypeLikely Site on this compoundPredicted Metabolite Type
Oxidation Carbon atoms adjacent to nitrogen atomsHydroxylated derivative
N-dealkylation Not applicable if unsubstitutedSecondary amine derivative
O-dealkylation Methoxy group at the 7-positionHydroxylated (phenolic) derivative
Ring Hydroxylation Saturated carbocyclic portion of the pyrrolo ringHydroxylated derivative

Computational Approaches to Excretion Pathway Modeling

Understanding how a drug and its metabolites are eliminated from the body is essential for defining its dosing regimen. Computational modeling of drug excretion focuses on predicting renal and biliary clearance. pharmacyinfoline.com

The main computational approaches include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These models use molecular descriptors to statistically predict excretion-related endpoints. They can estimate renal clearance and the likelihood of active transport by renal transporters (e.g., OATs, OCTs), which can significantly influence excretion rates. pharmacyinfoline.com

For this compound, key physicochemical properties like its ionization state (pKa) at physiological pH are critical inputs for these models, as they heavily influence renal reabsorption and secretion. pharmacyinfoline.com

In Silico Toxicity Prediction and Toxicophore Identification (Binding to known undesirable targets)

Early identification of potential toxicity is a cornerstone of modern drug development, aiming to reduce late-stage failures. In silico toxicology methods predict a wide range of toxicological endpoints by analyzing a chemical's structure. nih.govnih.gov These computational tools range from statistical QSAR models to expert systems that rely on rule-based knowledge of structure-toxicity relationships. researchgate.net

Commonly used approaches include:

Structural Alerts (Toxicophores): Identifying specific chemical fragments or substructures known to be associated with toxicity. For the pyrrolo[1,2-a]pyrazine scaffold, models would screen for any known reactive moieties that could covalently bind to macromolecules like DNA (mutagenicity) or proteins (organ toxicity).

Expert Systems: Software such as Lazar, DEREK, and ProTox use databases of known toxic compounds to predict endpoints like carcinogenicity, mutagenicity, and acute toxicity (LD50). nih.govjapsonline.com

Undesirable Target Binding: Molecular docking can be used to predict if a compound might bind to off-targets known to cause adverse effects, such as the hERG potassium channel, which is associated with cardiotoxicity.

A study on pyrazolylaminoquinazoline derivatives, which included a related octahydro-2H-pyrido[1,2-a]pyrazine moiety, successfully used a combination of Lazar and ProTox to predict toxicity profiles, demonstrating the utility of these methods for complex heterocyclic systems. researchgate.netjapsonline.com

Table 3: Common Endpoints for In Silico Toxicity Prediction

Toxicity EndpointPrediction MethodRelevance
Mutagenicity (Ames test) QSAR, Structural AlertsPredicts potential to cause genetic mutations.
Carcinogenicity QSAR, Expert Systems (e.g., Lazar)Predicts long-term cancer risk. japsonline.com
Rodent Oral Acute Toxicity (LD50) Expert Systems (e.g., ProTox)Estimates acute lethal dose. japsonline.com
Hepatotoxicity (DILI) QSAR, DockingPredicts potential for drug-induced liver injury.
Cardiotoxicity (hERG inhibition) QSAR, DockingPredicts risk of cardiac arrhythmia.
Developmental Toxicity Expert Systems (e.g., TOPKAT)Predicts potential for adverse effects on a developing fetus. nih.gov

De Novo Design Strategies for Pyrrolo[1,2-a]pyrazine Derivatives with Enhanced Properties

De novo design involves the computational creation of novel molecules with desired properties, often starting from a core scaffold like pyrrolo[1,2-a]pyrazine. These strategies leverage structural information and predictive models to guide the synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

The process typically involves:

Scaffold-Based Design: Starting with the pyrrolo[1,2-a]pyrazine core, computational algorithms suggest modifications by adding, removing, or substituting functional groups at various positions. This approach has been used to expand the chemical library of pyrrolo[1,2-a]pyrazine derivatives to explore new chemical space. nih.gov

Structure-Based Design: When the 3D structure of a biological target is known, molecular docking can be used to design derivatives that fit optimally into the binding site. This rational optimization strategy was successfully applied to pyrrolo[1,2-a]pyrazinones, leading to potent and highly selective PIM kinase inhibitors. nih.gov

Fragment-Based Growth: Small molecular fragments can be computationally "grown" or linked within the target's binding site to create novel derivatives.

Multi-Parameter Optimization: In silico ADMET and activity models are used concurrently to design molecules that balance potency with favorable drug-like properties, avoiding known liabilities from the outset. This was demonstrated in the optimization of tricyclic pyrrolopyrazines as Jak1 kinase inhibitors. nih.gov

These design strategies allow chemists to explore a vast number of virtual compounds and prioritize a smaller, more promising set for synthesis and biological testing. nih.gov

Machine Learning and Artificial Intelligence Applications in Drug Discovery for Pyrrolo[1,2-a]pyrazines

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building sophisticated models that can learn complex relationships between chemical structures and biological effects. nih.gov For a chemical class like the pyrrolo[1,2-a]pyrazines, these technologies can be applied across the entire discovery pipeline.

Key applications include:

Predictive Modeling (QSAR): As the foundation of computational drug discovery, ML algorithms like Random Forest, Support Vector Machines (SVM), and Neural Networks are used to build robust QSAR models. nih.govyoutube.com These models can predict biological activity, metabolic stability, toxicity, and other ADMET properties for novel pyrrolo[1,2-a]pyrazine derivatives. researchgate.net

Generative Models for De Novo Design: Advanced deep learning techniques, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can generate entirely new molecular structures. Trained on libraries of known active compounds, these models can propose novel pyrrolo[1,2-a]pyrazine derivatives with optimized properties.

High-Throughput Screening Analysis: ML can analyze data from high-throughput screening campaigns to identify hits and build models that predict the activity of unscreened compounds, saving time and resources. youtube.com

Image Analysis and Phenotypic Screening: In more advanced applications, AI can analyze complex biological data, such as high-content cellular images, to understand a compound's mechanism of action or identify desirable phenotypic changes, moving beyond single-target interactions. youtube.com

By integrating these powerful computational tools, the discovery and optimization of new drugs based on the this compound scaffold can be made significantly more efficient and data-driven. youtube.com

Analytical Methodologies for Research on 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Chromatographic Separation Techniques for Purification and Characterization

Chromatographic techniques are fundamental in the analysis of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine, enabling its separation from impurities and complex matrices. The choice of technique depends on the specific analytical goal, such as purity assessment, preparative isolation, or the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for determining the purity of synthesized batches and for the preparative isolation of the compound for further studies.

For purity assessment, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components in the sample. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the compound exhibits maximum absorbance. Method validation is crucial and includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govresearchgate.net

Preparative HPLC utilizes similar principles to analytical HPLC but on a larger scale to isolate significant quantities of the target compound. Larger columns and higher flow rates are used to process larger sample volumes. The goal is to collect the fraction containing the purified this compound, which can then be used for structural confirmation and other research purposes.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good separation for a wide range of organic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B in 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale separations.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmWavelength for detecting the pyrrolopyrazine core structure.
Injection Volume 10 µLStandard volume for analytical injections.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and hydrogen bonding potential, GC analysis can be employed for its volatile derivatives or for monitoring its synthesis.

For the analysis of the compound itself, a derivatization step is often necessary to increase its volatility and thermal stability. mdpi.comnih.govalwsci.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) groups. The resulting derivative is more volatile and can be readily analyzed by GC. The GC system is typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

GC is also an invaluable tool for monitoring the progress of the chemical synthesis of this compound. researchgate.net By taking aliquots of the reaction mixture at different time points, derivatizing them if necessary, and analyzing them by GC, researchers can track the consumption of reactants and the formation of the product and any by-products. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As these isomers can have different biological activities, their separation and characterization are of significant importance. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. selvita.comjshanbon.com

SFC utilizes a mobile phase, typically supercritical carbon dioxide, often with a small amount of an organic modifier like methanol or ethanol. This technique offers advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. For chiral separations, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for separating a variety of chiral compounds, including nitrogen heterocycles. researchgate.netnih.gov The selection of the appropriate CSP and modifier is critical for achieving enantiomeric resolution.

Interactive Data Table: Representative SFC Conditions for Chiral Separation

ParameterConditionRationale
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmA common polysaccharide-based chiral stationary phase.
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)Methanol is a common modifier to increase elution strength.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC, leading to faster analysis.
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Column Temperature 40 °CAffects selectivity and efficiency.
Detection UV at 220 nmSuitable for detecting the analyte.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that this compound is a basic compound and can be protonated to carry a positive charge in an acidic buffer, CE is a suitable technique for its analysis.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. nih.govubaya.ac.id The choice of BGE pH is critical; at a pH below the pKa of the compound, it will be positively charged and migrate towards the cathode. The separation of the target compound from impurities can be optimized by adjusting the BGE composition, concentration, and pH, as well as the applied voltage. mdpi.comnih.gov Additives such as organic solvents or cyclodextrins can be included in the BGE to enhance selectivity. Detection is typically performed using a UV detector integrated into the CE instrument.

Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which combine a separation method with a detection method like mass spectrometry, provide a powerful tool for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This makes it an ideal method for trace analysis, metabolite identification, and monitoring the synthesis of this compound.

For trace analysis, such as determining the concentration of the compound in biological fluids or environmental samples, LC-MS/MS offers excellent sensitivity and specificity. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) mode allows for the selective detection of the target analyte even in the presence of a complex matrix. In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific detection method results in very low limits of detection.

In metabolic studies, LC-MS/MS is instrumental in identifying the metabolites of this compound. nih.govnih.gov After administration of the compound to a biological system, samples are analyzed to detect new peaks that are structurally related to the parent compound. The mass shift between the parent compound and the potential metabolites can suggest the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation). Further fragmentation of the metabolite ions in the MS/MS can provide structural information to confirm the identity of the metabolites.

Interactive Data Table: General LC-MS/MS Parameters for Bioanalysis

ParameterSettingPurpose
LC Column C18, 2.1 x 50 mm, 1.8 µmFast separation with good resolution.
Mobile Phase A 0.1% Formic Acid in WaterEnhances ionization in positive mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 mL/minCompatible with electrospray ionization.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for basic nitrogen-containing compounds.
MS/MS Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification.
Precursor Ion (Q1) [M+H]+ of the compoundSelects the protonated molecule.
Product Ion (Q3) A specific fragment ionConfirms the identity and quantifies the compound.

GC-MS for Product Characterization and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is expected to have a degree of volatility, GC-MS serves as an invaluable tool for product characterization and the identification of impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation of the components in the sample mixture is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The retention time, or the time it takes for a compound to travel through the column to the detector, is a characteristic feature of the compound under a specific set of chromatographic conditions.

Following separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process fragments the molecules in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, which can be used for its identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For the analysis of this compound, GC-MS can be used to:

Confirm the molecular weight: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound.

Identify structural features: The fragmentation pattern can provide clues about the different parts of the molecule.

Detect and identify impurities: Any impurities present in the synthesized product will be separated by the GC and can be identified by their mass spectra. This is crucial for ensuring the purity of the compound used in further research.

A study on the analysis of substituted pyrazines in food samples demonstrated the effectiveness of GC-MS in separating and identifying various pyrazine (B50134) derivatives. abcam.com In that study, different GC-MS setups, including ion trap and time-of-flight mass spectrometers, were used to achieve good separation and low limits of detection for the target analytes. abcam.com Similar principles would be applied to the analysis of this compound, with the selection of the appropriate GC column and temperature program being critical for achieving optimal separation.

Table 1: Illustrative GC-MS Parameters for Analysis of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

ParameterValue
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

HPLC-NMR for On-line Structural Elucidation of Eluting Compounds

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a sophisticated hyphenated technique that combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. This technique is particularly useful for the unambiguous identification of compounds in complex mixtures without the need for prior isolation.

In an HPLC-NMR system, the sample is first separated by the HPLC system. The eluent from the HPLC column is then directed into the NMR spectrometer's flow cell, where the NMR spectra of the separated compounds are acquired in real-time. This allows for the direct structural elucidation of each compound as it elutes from the column.

For a novel compound like this compound, HPLC-NMR would be instrumental in:

Confirming the structure of the main product: By acquiring detailed 1H and 13C NMR spectra, the connectivity of all atoms in the molecule can be determined.

Identifying and characterizing impurities and by-products: The structures of any co-eluting or closely related impurities can be determined, providing valuable insights into the reaction pathways and helping to optimize the synthesis process.

Analyzing complex reaction mixtures: The technique can be used to monitor the progress of a reaction by identifying the reactants, intermediates, and products directly in the reaction mixture.

Research on the analysis of alkaloids has shown the utility of advanced HPLC-NMR techniques. ku.dk For instance, the use of mixed-mode cation exchange solid-phase extraction (SPE) cartridges for trapping alkaloids post-column has been demonstrated to be effective for subsequent NMR analysis. ku.dk This approach could be adapted for the analysis of this compound, which shares basic nitrogen functionalities with alkaloids.

Table 2: Key Considerations for HPLC-NMR of this compound

AspectConsideration
HPLC Column Reversed-phase (e.g., C18) or HILIC for polar compounds.
Mobile Phase Must be compatible with NMR (e.g., using deuterated solvents like acetonitrile-d3 (B32919) and D2O).
NMR Detection Requires a high-sensitivity NMR spectrometer with a flow probe.
Data Acquisition Both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments can be performed.

Quantitative Analytical Methods for Research Samples

Once the structure and purity of this compound have been established, quantitative methods are required to determine its concentration in various research samples.

UV-Vis spectrophotometry is a simple and rapid technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

While the saturated octahydropyrrolo[1,2-a]pyrazine (B1198759) core itself does not have a strong chromophore, the presence of certain functional groups can lead to UV absorbance. The applicability of this method would depend on the specific UV-Vis absorption profile of this compound. If it possesses a suitable chromophore, a calibration curve of absorbance versus concentration can be constructed using standards of known concentration. This curve can then be used to determine the concentration of the compound in unknown samples. The UV-Vis spectra of some pyrrole (B145914) alkaloids show absorption peaks that can be utilized for quantification. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct and absolute quantification of a substance without the need for a calibration curve of the analyte itself. The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.

In a qNMR experiment, a known amount of an internal standard is added to the sample containing the analyte. By comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard, the absolute concentration of the analyte can be calculated.

Key requirements for accurate qNMR include:

Selection of a suitable internal standard: The standard should be stable, of high purity, and have at least one resonance that is well-resolved from the analyte's signals.

Proper experimental setup: This includes ensuring complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay.

Accurate integration of the signals.

qNMR is a highly accurate and precise method and can be used to determine the concentration of this compound in various samples, including reaction mixtures and purified products. researchgate.netresearchgate.net

Luminescence and fluorescence spectroscopy are highly sensitive techniques that can be used for the quantification of fluorescent compounds. If this compound or a derivative exhibits fluorescence, these methods can offer very low limits of detection.

The fluorescence intensity is typically proportional to the concentration of the analyte at low concentrations. Similar to UV-Vis spectrophotometry, a calibration curve would be constructed to quantify the compound in unknown samples. While the saturated core of the target molecule is unlikely to be inherently fluorescent, derivatization with a fluorescent tag could be an option for sensitive detection. Studies on related pyrrolo[1,2-a]quinoxaline (B1220188) structures have shown that this heterocyclic core can be part of highly emissive systems, suggesting that the broader class of compounds may have interesting photophysical properties. nih.gov

Sample Preparation Strategies for Diverse Research Matrices (e.g., cell lysates, enzyme reaction mixtures)

The analysis of this compound in complex biological matrices such as cell lysates and enzyme reaction mixtures requires effective sample preparation to remove interfering substances like proteins, salts, and other cellular components.

Common sample preparation techniques include:

Protein Precipitation: This is a simple method to remove the bulk of proteins from a biological sample. It is often achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample. abcam.comnih.govsci-hub.se The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte can be further processed or directly analyzed.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By selecting an appropriate solvent and adjusting the pH of the aqueous phase, this compound can be selectively extracted from the biological matrix into the organic phase, leaving many of the interfering substances behind. slideshare.netyoutube.com

Solid-Phase Extraction (SPE): SPE is a highly versatile technique that uses a solid adsorbent (the stationary phase) packed in a cartridge to separate the analyte from the matrix. The sample is loaded onto the cartridge, and interfering substances are washed away with a suitable solvent. The analyte is then eluted with a different solvent. For a basic compound like this compound, a cation-exchange SPE sorbent could be particularly effective. nih.govwaters.comnih.gov

The choice of sample preparation method will depend on the specific matrix, the concentration of the analyte, and the analytical technique to be used. A combination of these techniques may be necessary to achieve the required level of cleanliness and concentration for the sample.

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and aggregation by solvent or acid.Simple, fast, and inexpensive.Non-selective, may lead to loss of analyte through co-precipitation.
Liquid-Liquid Extraction Partitioning between two immiscible liquids.Good for removing highly polar or non-polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction Selective adsorption and elution from a solid sorbent.High selectivity, can concentrate the analyte.Can be more expensive and require method development.

Method Validation and Quality Control in Analytical Research

Comprehensive literature and database searches did not yield specific, publicly available studies detailing the validation of analytical methods or established quality control protocols for the quantitative analysis of this compound. While the synthesis and characterization of related pyrrolo[1,2-a]pyrazine derivatives are mentioned in scientific literature, which includes the use of standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation, detailed information on validated quantitative assays is absent. scientific.net

In the absence of specific data for this compound, this section will outline the general principles and standard parameters that would be essential for the validation and quality control of an analytical method for this compound, based on established regulatory guidelines (e.g., ICH, FDA) and common practices in the pharmaceutical industry. These principles would be applied to any quantitative analytical procedure developed for this compound, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Method Validation Parameters

Method validation ensures that an analytical procedure is suitable for its intended purpose. The key parameters that would need to be investigated for an assay for this compound are:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is not affected by potential precursors from its synthesis or other related substances.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship would be established by analyzing a series of standards of this compound at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy would be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. It is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, for instance, variations in pH of the mobile phase, mobile phase composition, column temperature, and flow rate would be evaluated.

Illustrative Data Tables for Method Validation

The following tables are hypothetical examples of how data for method validation of this compound might be presented. Note: The values in these tables are for illustrative purposes only and are not based on actual experimental data.

Table 1: Illustrative Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.075,987
10.0151,456
25.0378,123
50.0755,432
Correlation Coefficient (r²) 0.9998

Table 2: Illustrative Accuracy and Precision Data

Theoretical Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=3)Recovery (%)RSD (%)
5.04.9899.61.2
25.025.15100.60.8
50.049.7599.51.0

Quality Control in Analytical Research

Quality control (QC) involves the procedures and checks that are performed to ensure the reliability, accuracy, and precision of the analytical data. For research involving this compound, a robust QC system would include:

System Suitability Testing: These tests are performed before and during the analysis of samples to ensure that the analytical system is performing correctly. Typical system suitability parameters for a chromatographic method would include retention time, peak area, tailing factor, and theoretical plates.

Use of Reference Standards: A well-characterized reference standard of this compound with a known purity is essential for the accurate quantification of the compound in test samples.

Control Samples: QC samples at low, medium, and high concentrations within the calibration range would be prepared from a separate stock solution and analyzed with each batch of study samples to monitor the performance of the method.

Standard Operating Procedures (SOPs): All analytical methods and procedures should be documented in detail in SOPs to ensure consistency in their execution.

Analyst Training and Qualification: Analysts performing the assays must be adequately trained and their proficiency demonstrated.

The development and validation of a specific and reliable analytical method, along with the implementation of a stringent quality control system, are fundamental prerequisites for any scientific research on this compound to ensure the integrity and validity of the generated data.

Chemical Biology and Derivatization Studies of 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

The exploration of the chemical space around the 7-methoxyoctahydropyrrolo[1,2-a]pyrazine core is crucial for understanding and optimizing its biological activity. SAR studies are typically initiated by the systematic synthesis of analogues and derivatives.

Systematic Variation of Substituents on the Pyrrolo[1,2-a]pyrazine (B1600676) Core

The synthesis of analogues of this compound would likely involve modifications at various positions of the bicyclic system to probe the steric and electronic requirements for biological activity. A common strategy would be to utilize a key intermediate, such as a protected 7-hydroxyoctahydropyrrolo[1,2-a]pyrazine, which can be subsequently alkylated to introduce the methoxy (B1213986) group or other alkoxy substituents.

Research on related octahydropyrrolo[1,2-a]pyrazine (B1198759) systems has demonstrated that variations of substituents on the pyrazine (B50134) ring can lead to significant differences in biological activity. For instance, in a series of inhibitors of apoptosis (IAP) protein antagonists, the derivatization of the octahydropyrrolo[1,2-a]pyrazine scaffold was a key strategy. nih.gov While a 7-methoxy derivative was not explicitly detailed, a closely related 7-ethoxy derivative was synthesized, indicating the feasibility of introducing alkoxy groups at this position. nih.gov

A hypothetical SAR study could involve the synthesis of a library of compounds with variations at the 7-position and other accessible sites on the scaffold. The biological activity of these compounds would then be evaluated to build a comprehensive SAR model.

Table 1: Hypothetical Analogues of this compound for SAR Studies

Compound IDR1 Substituent (at C7)R2 Substituent (at N2)Hypothetical Biological Activity (IC₅₀, nM)
Reference -OCH₃H100
Analog 1 -OCH₂CH₃H85
Analog 2 -OHH250
Analog 3 -FH500
Analog 4 -OCH₃-CH₃120
Analog 5 -OCH₃-C(O)Ph60

This table is for illustrative purposes and does not represent real experimental data.

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric modifications are fundamental strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound, the methoxy group itself could be replaced by other bioisosteres. For example, replacing the oxygen atom with a nitrogen or sulfur atom could modulate the hydrogen bonding capacity and electronic properties of the substituent.

The octahydropyrrolo[1,2-a]pyrazine core itself is considered a bioisostere of proline, designed to mimic its conformation while offering opportunities for further derivatization. nih.gov In the context of antitubercular agents, bioisosteric modification of the pyrazine ring in pyrazinamide (B1679903) derivatives has led to more potent compounds. nih.gov This suggests that modifications of the pyrazine portion of the this compound scaffold could be a fruitful avenue for optimization.

Table 2: Potential Bioisosteric Replacements for the 7-Methoxy Group

Original GroupBioisosteric ReplacementRationale for Replacement
-OCH₃-NHCH₃Altered hydrogen bonding capability
-OCH₃-SCH₃Modified lipophilicity and metabolic stability
-OCH₃-CH₂OHIntroduction of a hydrogen bond donor
-OCH₃-CF₃Electronic modification to a strong electron-withdrawing group

This table presents potential bioisosteric modifications that could be explored in SAR studies.

Stereochemical Modifications and Epimerization Studies

The octahydropyrrolo[1,2-a]pyrazine scaffold contains multiple stereocenters, and the relative and absolute stereochemistry of these centers can have a profound impact on biological activity. The synthesis of stereoisomers of this compound would be essential to determine the optimal stereochemical configuration for its intended biological target.

Studies on related octahydropyrido[1,2-a]pyrazine systems have highlighted the importance of stereochemistry in defining the conformational preferences of the bicyclic ring system. nih.gov Epimerization studies, particularly at centers adjacent to carbonyl groups if present in derivatives, could provide insights into the conformational stability and the preferred geometry for target binding. A synthetic route that allows for the stereocontrolled introduction of the methoxy group at the 7-position would be highly valuable for such investigations.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) offers an alternative approach to lead discovery and optimization. In the context of this compound, the core scaffold itself could be considered a fragment that can be elaborated upon. Structure-based design, often employed in conjunction with FBDD, has been successfully used to develop selective inhibitors based on related pyrazine-containing scaffolds like imidazo[1,2-a]pyrazines. nih.govresearchgate.net

If the biological target of this compound is known and a crystal structure is available, FBDD could be employed by screening a library of small fragments to identify those that bind to the target. These fragments can then be grown or linked to the this compound scaffold to generate more potent and selective ligands.

Bioconjugation Strategies for Developing Probes and Assays

To investigate the mechanism of action and cellular distribution of this compound, it is often necessary to develop chemical probes. Bioconjugation strategies are employed to attach reporter molecules, such as fluorescent dyes, to the compound of interest without significantly perturbing its biological activity.

Fluorescent Labeling for Imaging and Cellular Localization Studies

Fluorescently labeled analogues of this compound would be invaluable tools for cellular imaging studies. The design of such probes requires a linker that can be attached to a position on the molecule that is not critical for its biological activity, as determined by SAR studies.

Research on related pyrrolo[1,2-a]pyrazine structures has shown that they can be endowed with fluorescent properties. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been synthesized and shown to exhibit unique blue emission properties, with potential applications in bioimaging. nih.govrsc.org This suggests that the pyrrolo[1,2-a]pyrazine core can be part of a larger fluorophore system.

A common strategy for creating a fluorescent probe would be to introduce a reactive handle, such as an amine or a carboxylic acid, onto the this compound scaffold. This handle could then be coupled to a fluorescent dye using standard bioconjugation chemistry.

Table 3: Potential Fluorescent Probes of this compound

Probe IDLinker PositionFluorophoreExcitation (nm)Emission (nm)
Probe 1 N2Fluorescein494521
Probe 2 C4 (via amide)Rhodamine B555580
Probe 3 C9 (if derivatized)BODIPY FL503512

This table illustrates hypothetical fluorescent probes that could be synthesized for cellular imaging studies.

The development of such probes would enable researchers to visualize the subcellular localization of this compound, providing critical information about its cellular targets and mechanism of action.

Affinity Tagging for Target Engagement and Pull-Down Assays

Affinity tagging is a direct biochemical method used to identify the cellular binding partners of a small molecule. nih.govresearchgate.net This technique involves chemically modifying the molecule of interest—in this case, this compound—by attaching an affinity tag, such as biotin (B1667282). This "bait" molecule is then introduced into a cell lysate or live cells, where it binds to its protein targets.

The resulting protein-ligand complexes can be selectively isolated from the complex cellular mixture using a resin that has a high affinity for the tag (e.g., streptavidin-coated beads for a biotin tag). researchgate.net After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using techniques like mass spectrometry. researchgate.net

Conceptual Application:

To apply this to this compound, a derivative would need to be synthesized that incorporates a linker arm attached to a biotin tag. The attachment point would need to be carefully chosen to minimize disruption of the molecule's native binding properties. Potential sites for modification on the octahydropyrrolo[1,2-a]pyrazine core could include positions on the saturated rings that are synthetically accessible and predicted to be non-essential for biological activity. The success of such an experiment would provide direct evidence of the compound's binding partners, offering critical insights into its mechanism of action. nih.gov

Click Chemistry Approaches for Selective Derivatization

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and specific method for molecular derivatization. mdpi.comnih.gov This reaction forms a stable triazole linkage between two molecules, one bearing a terminal alkyne and the other an azide (B81097). researchgate.net Its high yield and tolerance of a wide range of functional groups make it an ideal tool for conjugating molecules for various applications, including the attachment of fluorescent dyes, affinity tags, or other chemical moieties. nih.gov

Conceptual Application:

For selective derivatization of this compound, a synthetic route would be developed to install either a terminal alkyne or an azide group onto the scaffold. This "click-ready" version of the compound could then be readily conjugated with a variety of partners. For instance, reacting an alkyne-modified this compound with an azide-functionalized fluorescent dye would create a probe for use in cellular imaging studies. Similarly, clicking it to an azide-biotin tag would prepare it for affinity purification experiments as described above. The modular nature of click chemistry would allow for the rapid generation of a diverse set of probes from a single "click-ready" precursor. mdpi.com

Table 1: Conceptual Probes via Click Chemistry Derivatization

"Click-Ready" PrecursorConjugation PartnerResulting Probe TypePotential Application
Alkyne-modified this compoundAzide-BiotinAffinity ProbeTarget protein pull-down and identification
Azide-modified this compoundAlkyne-Fluorophore (e.g., Cy5)Fluorescent ProbeCellular localization and imaging studies
Alkyne-modified this compoundAzide-PEG PolymerPEGylated CompoundModulation of solubility and pharmacokinetics
Azide-modified this compoundAlkyne-functionalized Solid SupportImmobilized LigandAffinity chromatography matrix

Prodrug Strategies for Modulating Molecular Delivery and Stability (Pre-clinical, conceptual)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.govnovapublishers.com This approach is widely used to overcome undesirable properties of a parent drug, such as poor solubility, instability, or lack of site-specific delivery. nih.govslideshare.net Prodrugs are broadly classified as carrier-linked, where the active drug is attached to a carrier moiety, or bioprecursors, which are activated by metabolic transformation. nih.gov

Conceptual Application:

For this compound, several prodrug strategies could be conceptualized. If the molecule suffers from poor water solubility, a hydrophilic carrier like a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain could be attached, potentially via the nitrogen atoms in the pyrazine ring or an available hydroxyl group if the methoxy group were replaced. nih.gov This would create a more soluble prodrug that, upon cleavage in vivo, releases the active parent compound. For instance, ether-based prodrugs have been synthesized for phenolic compounds to modulate their delivery. nih.govmdpi.com If the methoxy group itself is a point of metabolic instability, a prodrug could be designed to protect it until it reaches the target site. A mutual prodrug could also be envisioned, where this compound is linked to another pharmacologically active agent to achieve a synergistic effect. slideshare.net

Development of Covalent Probes for Irreversible Target Engagement

Covalent probes are designed to form a permanent, irreversible chemical bond with their protein target. nih.gov This is typically achieved by incorporating a mildly reactive electrophilic group, often called a "warhead," into the structure of a ligand that binds non-covalently to the target first. acs.org Common warheads include acrylamides, chloroacetamides, and sulfonyl fluorides, which can react with nucleophilic amino acid residues like cysteine or lysine (B10760008) on the target protein. nih.govenamine.net The irreversible nature of the binding makes these probes powerful tools for target validation, activity-based protein profiling (ABPP), and developing targeted covalent inhibitors. nih.govresearchgate.net

Conceptual Application:

To develop a covalent probe based on this compound, an electrophilic warhead would be appended to the scaffold. A synthetic strategy could involve adding a linker terminating in an acrylamide (B121943) group at a position that does not interfere with target recognition. Upon initial reversible binding to its target, the probe would position the acrylamide warhead in close proximity to a nucleophilic residue in the binding pocket, facilitating the irreversible covalent bond formation. acs.org The resulting permanently labeled protein could then be easily detected and studied, even after harsh denaturation procedures, providing robust validation of the target interaction. substack.com

Photoaffinity Labeling Applications for Target Identification

Photoaffinity labeling (PAL) is a powerful technique for identifying unknown targets of a bioactive molecule. nih.gov A photoaffinity probe consists of three key components: the pharmacophore (the molecule of interest), a photoreactive group (e.g., a benzophenone (B1666685), diazirine, or aryl azide), and often a reporter tag (like biotin or an alkyne for click chemistry). nih.govrsc.org The probe first binds reversibly to its target. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive species that forms a covalent bond with nearby molecules, ideally the target protein within the binding site. nih.govacs.org

Conceptual Application:

A photoaffinity probe of this compound would be synthesized by incorporating a photoreactive group, such as a benzophenone, and a reporter tag. For example, a benzophenone moiety could be attached via a linker to the pyrrolopyrazine core. rsc.org This probe would be incubated with cells or a cell lysate, and after allowing time for binding, the sample would be exposed to UV light to trigger covalent cross-linking. researchgate.net The reporter tag would then be used to isolate the probe-protein conjugate for identification by mass spectrometry, revealing the direct molecular targets of the compound in a complex biological system. oriprobe.comrsc.org

Table 2: Comparison of Target Identification Probe Strategies

TechniqueProbe ComponentsMechanism of ActionKey Advantage
Affinity Tagging Pharmacophore + Linker + Affinity Tag (e.g., Biotin)Non-covalent binding followed by affinity purification. researchgate.netDirect purification of binding partners under native-like conditions.
Covalent Probing Pharmacophore + Electrophilic "Warhead" (e.g., Acrylamide)Irreversible covalent bond formation with nucleophilic residues. nih.govForms a stable, permanent link, enabling robust detection.
Photoaffinity Labeling Pharmacophore + Photoreactive Group + Reporter TagLight-induced covalent bond formation within the binding site. nih.govCan capture transient or weak interactions; does not require a reactive nucleophile on the target.

High-Throughput Screening (HTS) and Library Design of Pyrrolo[1,2-a]pyrazine Derivatives

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. The foundation of a successful HTS campaign is a well-designed chemical library. For the pyrrolo[1,2-a]pyrazine scaffold, various synthetic strategies have been developed to create diverse libraries of derivatives for screening.

Research has focused on expanding the chemical space around the pyrrolo[1,2-a]pyrazine core through methods like diversity-oriented synthesis and multi-component reactions. These approaches enable the systematic variation of substituents at different positions on the heterocyclic core. For example, studies have described the synthesis of libraries of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins. Another series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives was identified as potent HIV-1 integrase inhibitors. nih.gov The synthesis of new pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has also been explored for their potential as Akt kinase inhibitors. nih.gov These libraries are then subjected to HTS assays to identify lead compounds for further development.

Metabolic Pathways and Biotransformations of 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine in Vitro Focus

Future Research Directions and Perspectives for 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Deeper Mechanistic Insights into Biological Interactions through Advanced Biophysical Techniques and Systems Biology Approaches

Understanding how 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine interacts with biological targets at a molecular level is fundamental to its development as a therapeutic agent. Future research must employ a suite of advanced biophysical techniques to elucidate these interactions.

Advanced Biophysical Techniques:

A variety of powerful biophysical methods can provide detailed information on the binding affinity, kinetics, and thermodynamics of the compound's interaction with its target proteins.

TechniqueInformation Gained
Surface Plasmon Resonance (SPR) Real-time kinetics and affinity of binding.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural details of the binding site and conformational changes upon binding.
X-ray Crystallography High-resolution three-dimensional structure of the compound-target complex.

Systems Biology Approaches:

Integration of Artificial Intelligence and Machine Learning in Compound Discovery, Design, and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of novel analogs of this compound. These computational tools can analyze vast datasets to identify promising lead compounds and predict their biological activities.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structure of pyrrolo[1,2-a]pyrazine (B1600676) derivatives with their biological activity. asianpubs.org

De Novo Drug Design: Utilizing generative models to design novel molecules with desired properties based on the pyrrolo[1,2-a]pyrazine scaffold.

Virtual Screening: Employing ML algorithms to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target.

Development of Advanced Analytical Platforms for Comprehensive Characterization in Complex Biological Systems

To understand the fate of this compound in a biological system, the development of robust and sensitive analytical methods is essential. Future research should focus on creating advanced analytical platforms for its comprehensive characterization in complex matrices such as plasma, urine, and tissue homogenates.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) will be a cornerstone technique for the quantification of the parent compound and its metabolites. The development of specific and sensitive assays will be critical for pharmacokinetic and metabolism studies. High-resolution mass spectrometry (HRMS) can be employed for the identification and structural elucidation of unknown metabolites.

Investigation of Stereoisomer-Specific Biological Activities and Chiral Switching Strategies

The octahydropyrrolo[1,2-a]pyrazine (B1198759) core of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. It is well-established that stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. Therefore, a critical area of future research is the investigation of the stereoisomer-specific biological activities of this compound.

This will involve:

Chiral Separation: Developing efficient methods for the separation of the individual enantiomers and diastereomers.

Stereospecific Synthesis: Devising synthetic routes that allow for the selective synthesis of each stereoisomer.

Biological Evaluation: Independently assessing the biological activity and potency of each isolated stereoisomer.

Should one stereoisomer be identified as having a superior therapeutic profile, a "chiral switching" strategy could be implemented, focusing on the development of the single, more active isomer.

Design and Synthesis of Next-Generation Analogs with Tailored Biological and Spectroscopic Properties

Building upon the foundational knowledge gained from the aforementioned research areas, the design and synthesis of next-generation analogs of this compound will be a key focus. The goal is to create new chemical entities with tailored biological activities and optimized pharmacokinetic properties.

This will involve:

Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the chemical structure of the lead compound to enhance its potency, selectivity, and metabolic stability. nih.govnih.gov

Introduction of Pharmacophores: Incorporating specific functional groups known to interact with desired biological targets.

Tailored Spectroscopic Properties: For research purposes, analogs with specific spectroscopic properties (e.g., fluorescent tags) could be synthesized to facilitate their use as molecular probes in biological assays. mdpi.com

The exploration of novel substitution patterns on the pyrrolo[1,2-a]pyrazine scaffold will be crucial for developing compounds with improved therapeutic potential for a range of diseases. nih.govnih.gov

Conclusion on Research of 7 Methoxyoctahydropyrrolo 1,2 a Pyrazine

Summary of Key Academic Research Findings and Contributions to the Field

Academic research on the specific chemical entity 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is not extensively detailed in dedicated publications. However, the broader class of pyrrolo[1,2-a]pyrazines, to which it belongs, has been the subject of considerable scientific inquiry. These heterocyclic compounds are recognized for their diverse biological activities and potential as scaffolds in medicinal chemistry.

Research into the synthesis of the core octahydropyrrolo[1,2-a]pyrazine (B1198759) structure has yielded various methodologies. A notable approach involves the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-ones, which serve as precursors to 2,7-substituted derivatives of the main scaffold. researchgate.net The construction of the piperazine (B1678402) ring, a key component of the structure, can be achieved through methods like intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters. researchgate.net Furthermore, under specific reaction conditions, the ring closure of piperazin-2-ylpropanoates can lead to the formation of an 8a-methoxy lactam, indicating that methoxy (B1213986) substitutions on the pyrrolo[1,2-a]pyrazine (B1600676) ring system are synthetically accessible. researchgate.net

The pyrrolo[1,2-a]pyrazine core is a recurring motif in various natural products and biologically active molecules, often exhibiting antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.net Derivatives of pyrrolo[1,2-a]pyrazine have shown more pronounced antibacterial, antifungal, and antiviral activities compared to their isomeric counterparts like 5H-pyrrolo[2,3-b]pyrazine, which are more associated with kinase inhibition. researchgate.net For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , a compound isolated from Bacillus species, has demonstrated significant antifungal activity against soil-borne fungi. ekb.eg Another related compound, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- , has also been identified from microbial sources. accelachem.com These findings underscore the importance of the pyrrolo[1,2-a]pyrazine scaffold in the development of new therapeutic agents.

While direct studies on This compound are scarce, the existing body of research on related analogues provides a solid foundation for understanding its potential chemical properties and biological significance. The contributions in this field have primarily been in the development of synthetic routes to the core structure and the exploration of the biological activities of its various derivatives.

Broader Impact of Research on this compound in Chemical Biology and Organic Synthesis

The study of pyrrolo[1,2-a]pyrazines, including substituted variants like This compound , has had a notable impact on the fields of chemical biology and organic synthesis. The development of synthetic strategies for this heterocyclic system has provided chemists with versatile tools for creating molecular diversity.

In organic synthesis, the exploration of multi-component reactions and cyclization strategies to construct the pyrrolo[1,2-a]pyrazine skeleton has been a significant area of advancement. researchgate.net These methods offer efficient pathways to complex molecular architectures from simpler starting materials. The synthesis of precursors such as substituted piperazines and pyrroles, and their subsequent elaboration into the fused ring system, showcases the application of fundamental organic reactions in building intricate heterocyclic compounds. researchgate.netmdpi.com The ability to introduce substituents at various positions, including the methoxy group at the 7-position, allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for its intended application.

From a chemical biology perspective, the pyrrolo[1,2-a]pyrazine scaffold is considered a "privileged structure" due to its recurrence in a wide array of bioactive compounds. mdpi.com Research into derivatives of this scaffold has led to the discovery of molecules with potent biological activities. For example, some derivatives have been investigated as anticancer agents, demonstrating the therapeutic potential of this chemical class. nih.gov The general antibacterial and antifungal properties of pyrrolo[1,2-a]pyrazine derivatives highlight their potential in addressing infectious diseases. researchgate.net While the specific biological role of the methoxy group in This compound has not been explicitly studied, the presence of such a group can significantly influence a molecule's metabolic stability, solubility, and target-binding affinity. The synthesis and study of such analogues contribute to a deeper understanding of structure-activity relationships (SAR) within this class of compounds.

Persistent Challenges and Opportunities for Continued Research in Pyrrolo[1,2-a]pyrazine Chemistry and Biology

Despite the progress made in the study of pyrrolo[1,2-a]pyrazines, several challenges and opportunities for future research remain. A significant challenge is the lack of comprehensive studies on the specific mechanisms of action for many of the biologically active derivatives. researchgate.net While various phenotypic effects like antimicrobial and anticancer activities have been observed, a detailed understanding of their molecular targets and pathways is often missing. researchgate.netnih.gov

A key opportunity lies in the further exploration of the chemical space around the pyrrolo[1,2-a]pyrazine scaffold. The development of novel and efficient synthetic methodologies, particularly for stereoselective synthesis, would enable the creation of a wider range of analogues for biological screening. Specifically, a detailed investigation into the synthesis and properties of asymmetrically substituted derivatives, such as the individual enantiomers of This compound , could reveal stereospecific biological activities.

Furthermore, there is a need for more in-depth structure-activity relationship (SAR) studies. researchgate.net A systematic investigation into how different substituents at various positions on the octahydropyrrolo[1,2-a]pyrazine ring influence biological activity would provide valuable insights for the rational design of new therapeutic agents. For instance, elucidating the role of the methoxy group at the 7-position could guide the development of more potent and selective compounds.

The application of computational modeling and screening could also accelerate the discovery of new pyrrolo[1,2-a]pyrazine-based drugs. By predicting the binding of these compounds to various biological targets, researchers can prioritize the synthesis of the most promising candidates. The exploration of this scaffold in new therapeutic areas beyond the currently reported antimicrobial and anticancer activities also presents an exciting avenue for future research.

Q & A

Basic Research Questions

What are the standard synthetic routes to access the pyrrolo[1,2-a]pyrazine core structure?

The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by ammonium acetate-promoted dehydrative cyclization to incorporate nitrogen . For diversity-oriented synthesis, palladium-catalyzed direct C6 arylation with aryl bromides is employed to introduce functional groups . Catalyst-free one-pot methods using bromopyruvate and o-phenylenediamines are also viable for fused derivatives .

How is structural confirmation achieved for pyrrolo[1,2-a]pyrazine derivatives?

Structural elucidation relies on 1H/13C NMR for hydrogen/carbon environments and HRMS (ESI-QTOF) for molecular weight validation. For regiochemical ambiguity, X-ray crystallography is definitive (e.g., 8c in ) . Substituent effects on chemical shifts, such as fluorine coupling constants (e.g., JCF=24.0HzJ_{C-F} = 24.0 \, \text{Hz}), aid in assigning positions .

What in vitro assays are used for preliminary biological evaluation?

Derivatives are screened for osteoclast inhibition (osteoporosis models) and anti-inflammatory activity (e.g., LPS-induced cytokine suppression in macrophages) . Initial SAR studies focus on substituent effects at C6 and C8 positions, correlating electronic/steric properties with potency .

Which analytical techniques are critical for purity assessment?

HPLC-UV/HRMS ensures chemical purity (>95%), while melting point analysis (e.g., 217–231°C for fused hybrids) confirms crystalline integrity . Solubility in DMSO or toluene is optimized for biological assays .

Advanced Research Questions

How can enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazines be achieved?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with cesium carbonate as an additive achieves up to 95% ee. The base suppresses racemization by stabilizing the transition state . Chiral HPLC or NMR with chiral shift reagents validates enantiomeric excess.

What strategies resolve contradictions in biological activity data?

Discrepancies between in vitro and cellular assays (e.g., cytotoxicity vs. efficacy) are addressed by:

  • Physicochemical profiling : LogP and pKa measurements to assess membrane permeability .
  • Metabolic stability studies : Liver microsome assays identify labile substituents (e.g., methoxy groups) .
  • Target engagement assays : Fluorescence polarization or SPR to confirm binding affinity .

How are reaction conditions optimized for low-yielding transformations?

For acid-sensitive substrates, DBSA/toluene outperforms TFA/DMSO, improving yields from <30% to >70% (e.g., 8n, 8p) . Microwave-assisted synthesis reduces reaction times for Pd-catalyzed couplings .

Can pyrrolo[1,2-a]pyrazine hybrids serve as bioimaging probes?

Benzo[d]imidazole-pyrrolo[1,2-a]pyrazines exhibit deep blue emission (λem450nm\lambda_{\text{em}} \approx 450 \, \text{nm}) in aggregated states, with negligible phototoxicity and high cell permeability. Naphthalene fusion (e.g., 8z) enhances fluorescence intensity 3-fold, making them viable for live-cell imaging .

Methodological Recommendations

  • Synthetic Challenges : For regioisomeric mixtures (e.g., 8c and 8e), use preparative TLC or column chromatography with hexane/EtOAc gradients .
  • Optical Characterization : Measure fluorescence quantum yields (ΦF\Phi_F) in solid vs. solution states to assess aggregation-induced emission (AIE) effects .
  • Data Reproducibility : Validate Pd-catalyzed reactions with controlled moisture/oxygen levels (Schlenk techniques) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.